Flutriafol

Overview

Description

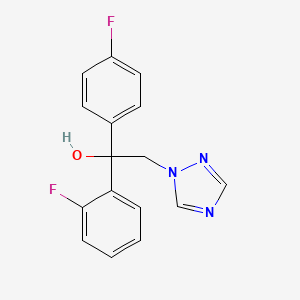

Flutriafol, a systemic triazole fungicide, is chemically designated as (RS)-2,4′-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol (IUPAC name) with the molecular formula C₁₆H₁₃F₂N₃O and a molecular weight of 301.29 g/mol . It functions as a demethylation inhibitor (DMI), targeting fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis, a critical component of fungal cell membranes . Approved for agricultural use in the EU in 2011, this compound is applied as a foliar treatment on crops such as wheat, vegetables (e.g., tomatoes, courgettes), and hops, with maximum residue levels (MRLs) established under Regulation (EC) No 396/2005 . Its metabolism in plants generates triazole derivative metabolites (TDMs), including triazole alanine (TA), triazole acetic acid (TAA), and triazole lactic acid (TLA), which are stable under standard processing conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flutriafol involves a multi-step process. One common method includes the reaction of 1-(2-fluorophenyl)-1-(4-fluorophenyl) epoxy ethane with 1,2,4-triazole in the presence of a solid base and a polar solvent. A phase transfer catalyst is used to facilitate the reaction, resulting in the crude product of this compound. This crude product is then purified through a series of steps including acid cleaning, water washing, layering, and crystallization to achieve a purity of over 95% .

Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents. The process starts with the reaction of adjacent bromofluorobenzene and magnesium metal in an ether solvent to generate the Grignard reagent. This reagent then undergoes acylation with fluorobenzoyl methyl chloride, followed by condensation with 1,2,4-triazole sodium to produce the crude this compound product. The final product is obtained after purification steps .

Chemical Reactions Analysis

Chemical Reactions of Flutriafol

This compound undergoes various chemical reactions that can be categorized into metabolic transformations, degradation pathways, and interactions with biological targets.

Metabolic Transformations

This compound is metabolized in plants and animals through several pathways, leading to various metabolites. Key metabolic reactions include:

-

Hydroxylation : The introduction of hydroxyl groups into the this compound structure, resulting in metabolites such as 1-(2-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol.

-

Glucuronidation : Conjugation with glucuronic acid, enhancing water solubility for excretion.

-

Methylation : Addition of methyl groups to the triazole ring structure.

The following table summarizes some identified metabolites and their structures:

| Metabolite | Structure |

|---|---|

| M3 | M3 Structure |

| M5 | M5 Structure |

| M6 | M6 Structure |

Degradation Pathways

This compound is subject to environmental degradation through both abiotic and biotic processes. Key degradation pathways include:

-

Photodegradation : this compound can degrade under UV light exposure, leading to the formation of less toxic products.

-

Microbial Degradation : Soil microorganisms can metabolize this compound, significantly affecting its persistence in agricultural soils.

The half-life of this compound in soil varies widely based on environmental conditions but can exceed several years under certain circumstances.

Biological Interactions

This compound interacts with various biological targets, primarily enzymes involved in fungal growth and metabolism:

-

Inhibition of Cytochrome P450 Enzymes : this compound inhibits specific cytochrome P450 enzymes critical for ergosterol biosynthesis in fungi.

-

Enantioselective Activity : The two enantiomers of this compound exhibit different levels of bioactivity. For instance, -flutriafol has been shown to be more effective against certain fungal species compared to -flutriafol.

Research Findings on this compound's Chemical Reactions

Recent studies have provided insights into the chemical behavior and environmental impact of this compound:

Dissipation Patterns

A study evaluated the dissipation patterns of this compound in grape leaves and berries under field conditions. The results indicated that this compound residues decreased over time due to both microbial degradation and photodegradation processes .

Impact on Soil Microorganisms

Research has shown that this compound affects soil microbial communities by altering enzyme activities essential for nutrient cycling. The presence of this compound at varying concentrations influenced the growth rates of specific microbial populations .

Enantioselective Effects on Fungal Growth

Investigations into the enantioselective effects of this compound revealed that -flutriafol significantly reduced deoxynivalenol biosynthesis in Fusarium graminearum more effectively than its counterpart . This highlights the importance of enantiomer-specific studies in understanding the efficacy and safety profiles of agrochemicals.

Scientific Research Applications

Crop Protection

Flutriafol is extensively employed to protect crops from fungal pathogens that can compromise yield and quality . It is used on a variety of crops, including cereals, fruits, vegetables, and ornamentals, to manage diseases like powdery mildew, rusts, leaf spots, and blights . Its systemic action ensures comprehensive coverage and long-lasting protection against fungal infections, thereby enhancing crop productivity and quality .

Seed Treatment

This compound is also a popular choice for seed treatment, protecting seeds and seedlings from fungal diseases during germination and early growth . Coating seeds with this compound-based formulations provides systemic protection against soil-borne and seed-borne pathogens, ensuring healthy seedling establishment and vigorous crop growth . This preventative measure reduces the risk of disease outbreaks and supports optimal crop development from the beginning .

Environmental Impact and Resistance

While this compound is effective, research indicates that some fungal strains are developing resistance to it, highlighting the necessity for judicious fungicide use . A study revealed that 30% of tested fungal strains showed reduced sensitivity to this compound, and 5% were completely resistant in the laboratory . Additionally, the impact of this compound on soil microorganisms and enzyme activity has been evaluated, revealing that it can affect soil microbiota and enzyme activities .

Other Considerations

This compound's use is not without potential risks. It has been identified as a fungicide that could lead to liver toxicity via the ingestion of residues in food and water . Furthermore, concerns about aquatic life exposure exist, although the EPA believes that these risks are mitigated by labeling requirements .

Analytical Methods

Mechanism of Action

Flutriafol is part of the triazole class of fungicides, which includes other compounds such as propiconazole and triadimefon. Compared to these compounds, this compound has a unique chemical structure that provides it with distinct properties:

Propiconazole: Similar mode of action but different chemical structure, leading to variations in efficacy and spectrum of activity.

Triadimefon: Also inhibits ergosterol biosynthesis but has different pharmacokinetics and environmental persistence.

Uniqueness: this compound’s unique structure allows it to be effective against a broader range of fungal pathogens and provides it with a longer residual activity compared to some other triazole fungicides .

Comparison with Similar Compounds

Structural and Functional Analogues

Flutriafol belongs to the triazole fungicide class, sharing a 1,2,4-triazole core with compounds like tebuconazole, difenoconazole, and epoxiconazole. However, structural variations influence their antifungal spectra and environmental persistence:

- This compound : Contains two fluorinated phenyl groups, enhancing lipophilicity and systemic mobility in plants .

- Tebuconazole : Features a tertiary alcohol group, broadening its activity against Aspergillus fumigatus, a pathogen resistant to this compound .

- Difenoconazole: Incorporates a dichlorophenyl moiety, improving efficacy against Zymoseptoria tritici in cereals .

Antifungal Activity and Spectrum

- Tebuconazole/Epoxiconazole : Effective against A. fumigatus due to structural compatibility with fungal CYP51 isoforms, a trait absent in this compound .

- Novel Synthetic Triazoles: Compounds like 4f–4k (substituted indole-triazoles) demonstrate superior inhibition (>65%) against Colletotrichum capsici compared to this compound, attributed to electron-withdrawing substituents enhancing target binding .

Metabolism and Residue Profiles

This compound’s residue definition excludes TDMs in regulatory assessments, whereas other triazoles (e.g., tebuconazole) require metabolite inclusion due to higher toxicity risks .

Dissipation Kinetics and Environmental Impact

- Half-Lives :

- Soil Microbiota : this compound enantiomers exhibit stereoselective interactions with soil enzymes (e.g., urease, dehydrogenase), reducing microbial diversity by 15–30% at field doses . Comparable data for other triazoles suggest similar trends but with variable enzyme inhibition thresholds .

Toxicity and Regulatory Considerations

- EFSA mandates separate risk assessments for TDMs across all triazoles, pending harmonized methodologies .

- Regulatory Status : this compound’s MRLs (e.g., 20 mg/kg in hops) are based on parent compound stability, whereas tebuconazole’s MRLs account for metabolite contributions .

Data Table: Comparative Overview of this compound and Key Triazole Analogues

Biological Activity

Flutriafol is a systemic triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops. It operates by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis, a critical component of fungal cell membranes. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, resistance patterns, and potential toxicological effects based on recent studies.

This compound's primary mode of action involves the inhibition of cytochrome P450-dependent enzymes that are crucial for sterol synthesis in fungi. This leads to disruption in cell membrane integrity and function, ultimately resulting in fungal cell death. The compound exhibits enantioselectivity, with the R-(-)-enantiomer showing greater bioactivity compared to the S-(+)-enantiomer under various environmental conditions .

Table 1: Comparison of this compound Enantiomers

| Enantiomer | Bioactivity Level | Conditions Tested |

|---|---|---|

| R-(-)-flutriafol | Higher | Water activity (0.97 and 0.99), temperatures (20-30 °C) |

| S-(+)-flutriafol | Lower | Same conditions |

Efficacy Against Fungal Pathogens

This compound is effective against several pathogenic fungi, including Fusarium graminearum, which is known for producing deoxynivalenol (DON), a mycotoxin harmful to humans and animals. Research indicates that this compound can significantly reduce DON biosynthesis depending on water activity levels and temperature . In laboratory settings, this compound treatment has led to negligible DON levels after specific incubation periods.

Case Study: Efficacy in Corn Fields

A study conducted across multiple states revealed that approximately 30% of fungal strains tested showed reduced sensitivity to this compound, with 5% exhibiting complete resistance. This highlights the emerging issue of fungicide resistance in agricultural practices and underscores the need for ongoing monitoring and management strategies .

Toxicological Effects

This compound has been associated with liver toxicity when ingested through contaminated food or water sources. Studies involving human liver cells (HepG2) and animal models (Sprague Dawley rats) have demonstrated that this compound induces lipid accumulation indicative of nonalcoholic fatty liver disease (NAFLD). The compound increased levels of cytochrome P450 enzymes and reactive oxygen species, suggesting oxidative stress as a mechanism for its hepatotoxic effects .

Table 2: Toxicological Findings from HepG2 Cells

| Concentration (µM) | Lipid Accumulation | Cytochrome P450 Activity | ROS Levels |

|---|---|---|---|

| 80 | Increased | Elevated | Increased |

| 160 | Increased | Elevated | Increased |

| 320 | Increased | Elevated | Increased |

Metabolism and Dissipation

Understanding the metabolism and dissipation kinetics of this compound is crucial for assessing its environmental impact. Studies have shown that this compound undergoes degradation into various metabolites under both laboratory and greenhouse conditions. The persistence and breakdown products vary significantly based on environmental factors such as temperature and humidity .

Table 3: Metabolites Identified in this compound Studies

| Metabolite ID | Chemical Name |

|---|---|

| M3 | 1-(2-Fluoro-4,5-cis-dihydroxy-cyclohexa-2,6-diene) |

| M5 | Unknown |

| M6 | Unknown |

Q & A

Basic Research Questions

Q. What experimental designs are recommended for evaluating Flutriafol’s efficacy against plant pathogens in controlled environments?

- Use randomized block designs with dosage gradients (e.g., 2.6 mL/L vs. 5.2 mL/L) and repeated applications to assess dose-response relationships. Include untreated controls and fungicides with distinct modes of action (e.g., carbendazim) to isolate this compound-specific effects. Statistical analysis should employ LSD tests (5% significance) and data transformations (e.g., Arcsin√X+0.5) for non-normal distributions .

Q. How can researchers ensure reproducibility in this compound metabolism studies?

- Standardize protocols for sample preparation, extraction, and high-resolution mass spectrometry (HRMS) to detect metabolites. Include recovery tests and quality controls (e.g., spiked samples) to validate analytical methods. Report limit of quantification (LOQ) values (e.g., 2 µg/kg for this compound) and address matrix effects in vegetable samples .

Q. What are the critical parameters for assessing this compound’s environmental persistence in greenhouse vs. laboratory settings?

- Measure dissipation half-life (t1/2) under controlled temperature, humidity, and light conditions. Compare degradation rates in soil and plant tissues, noting differences in microbial activity. Use greenhouse trials to simulate field conditions, ensuring fungicide drift is minimized through physical barriers .

Advanced Research Questions

Q. How can contradictory results in this compound’s disease control efficacy be resolved?

- Conduct meta-analyses of field trials to identify confounding variables (e.g., pathogen strain variability, soil pH). Use genotype-specific studies (e.g., soybean rust-resistant vs. susceptible cultivars) to clarify interactions between this compound and host resistance mechanisms . Validate findings with cross-referenced datasets from contrasting fungicide treatments (e.g., carbendazim vs. This compound) .

Q. What advanced statistical methods are suitable for analyzing this compound’s metabolite toxicity data?

- Apply quantitative structure-activity relationship (QSAR) models to predict metabolite LD50 values. Compare predicted toxicity (e.g., MF1: 313.8 mg/kg, MF3: 944.2 mg/kg) with empirical data from acute oral rat studies. Use hierarchical clustering to group metabolites by structural similarity and toxicity profiles .

Q. How should researchers address gaps in understanding this compound’s long-term soil microbiome impacts?

- Design longitudinal studies with metagenomic sequencing to track microbial diversity shifts post-application. Correlate this compound residues (via LC-MS/MS) with functional gene markers (e.g., nitrogen fixation, chitinase activity). Include remediation strategies (e.g., biochar amendments) in experimental frameworks .

Q. What methodologies optimize detection of novel this compound metabolites in complex matrices?

- Use hybrid quadrupole-Orbitrap HRMS for untargeted metabolomics. Apply molecular networking to cluster unknown metabolites (e.g., C19H17F2N5O2, C22H23F2N3O6) and compare fragmentation patterns with spectral libraries. Validate identifications via synthetic standards or stable isotope labeling .

Q. Methodological Considerations

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., HRMS spectra, field trial yields) in public repositories with detailed metadata .

- Ethical Compliance : Disclose conflicts of interest and funding sources. For toxicity studies, follow OECD guidelines for animal testing and obtain institutional ethics approvals .

- Cross-Disciplinary Collaboration : Partner with soil scientists, toxicologists, and bioinformaticians to address multifaceted research questions .

Properties

IUPAC Name |

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUCHKBSVLQQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040727 | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76674-21-0 | |

| Record name | Flutriafol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76674-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutriafol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTRIAFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83P8CT2Z3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.